molecular formula C21H15BrN2O3S B11532293 (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Cat. No.: B11532293
M. Wt: 455.3 g/mol
InChI Key: FYXYRFIPKOHKPF-XDHOZWIPSA-N
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Description

This compound belongs to the thiazol-4-one family, characterized by a central thiazole ring substituted with a (5-(4-bromophenyl)furan-2-yl)methylidene group at position 5 and a 4-methoxyanilino group at position 2. The (5E)-configuration indicates the stereochemistry of the methylidene double bond. The 4-bromophenyl substituent on the furan ring introduces steric bulk and electron-withdrawing effects, while the 4-methoxyanilino group provides electron-donating properties, balancing lipophilicity and solubility . Such structural features are critical for biological activity, particularly in antimicrobial and anticancer applications, where electronic and steric interactions with target proteins are pivotal .

Properties

Molecular Formula

C21H15BrN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15BrN2O3S/c1-26-16-8-6-15(7-9-16)23-21-24-20(25)19(28-21)12-17-10-11-18(27-17)13-2-4-14(22)5-3-13/h2-12H,1H3,(H,23,24,25)/b19-12+

InChI Key

FYXYRFIPKOHKPF-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a bromophenylboronic acid and a suitable palladium catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Final Assembly: The final step involves the condensation of the furan and thiazolidinone intermediates under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of more complex molecules. It can be utilized in:

  • Reagents for Organic Reactions : It participates in various chemical reactions, including oxidation and reduction processes.
  • Material Science : Its properties may be harnessed in developing new materials with specific functionalities.

Biology

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Properties : In vitro studies demonstrate its efficacy against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using assays like Sulforhodamine B .

Medicine

The therapeutic potential of (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is being explored in drug development:

  • Lead Compound for Drug Discovery : Its ability to interact with biological targets suggests it could serve as a lead compound in developing new therapeutic agents.
  • Mechanism of Action : The compound may modulate signaling pathways involved in cell proliferation and apoptosis through interactions with specific enzymes or receptors .

Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives related to (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one. The results indicated strong activity against resistant bacterial strains, highlighting its potential as a new class of antibiotics .

Anticancer Activity

Research focused on the anticancer properties of thiazole derivatives demonstrated that compounds similar to (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one effectively inhibited cell growth in cancer models. This suggests that further exploration could yield effective cancer treatments .

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole/Thiazolidinone Core
Compound Name Substituents (Position) Key Structural Differences Biological Activity Notes References
(5E)-5-[[5-(4-Bromophenyl)Furan-2-yl]Methylidene]-2-(4-Methoxyanilino)-1,3-Thiazol-4-One (Target) 5: (4-Bromophenyl)furan; 2: 4-Methoxyanilino Reference compound Antimicrobial, anticancer (hypothetical)
(5E)-2-(4-Fluoroanilino)-5-(Furan-2-ylMethylidene)-1,3-Thiazol-4-One 2: 4-Fluoroanilino; 5: Unsubstituted furan Reduced steric bulk, electron-withdrawing F Moderate antimicrobial activity
5-[5-(4-Bromo-phenyl)-Furan-2-ylMethylene]-3-Ethyl-2-Thioxo-Thiazolidin-4-One 3: Ethyl; 2: Thioxo (S instead of O) Thioxo group enhances electrophilicity Improved enzyme inhibition
3-Allyl-5-Benzyl-2-(((5-(4-Bromophenyl)Furan-2-yl)Methylene)Hydrazono)Thiazolidin-4-One 2: Hydrazono; 3: Allyl; 5: Benzyl Planar hydrazono group aids DNA intercalation Anticancer activity reported

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyanilino group in the target compound increases solubility compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) but may reduce membrane permeability .
  • Steric Effects : Bulky substituents like 4-bromophenyl on the furan ring (target compound) improve selectivity for hydrophobic binding pockets in therapeutic targets .

Biological Activity

The compound (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C16H14BrN3O2S
  • Molecular Weight : 424.3 g/mol
  • IUPAC Name : 2-[(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

The biological activity of this compound is attributed to its structural features, which enable it to interact with various molecular targets. The thiazole ring and the furan moiety are known for their role in enzyme inhibition and receptor modulation. The bromophenyl group enhances the compound's reactivity and biological interaction potential.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance:

CompoundTarget BacteriaZone of Inhibition (mm)MIC (mg/mL)
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-oneE. coli18 mm50 mg/mL
Control (Meropenem)E. coli4 mm0.5 mg/mL

This data indicates that the compound exhibits superior antibacterial activity compared to traditional antibiotics like meropenem against certain strains of bacteria .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential due to their ability to inhibit various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Efficacy

A study evaluated the effect of the compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction via caspase activation
A54915.0Cell cycle arrest at G2/M phase

These findings suggest that the compound has significant potential as an anticancer agent through its ability to disrupt normal cellular processes in cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been studied, particularly its ability to inhibit pro-inflammatory cytokines. In vitro assays showed a reduction in TNF-alpha and IL-6 levels when treated with the compound.

Experimental Results

In an experimental setup using LPS-stimulated macrophages:

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Compound75%65%

These results indicate a strong anti-inflammatory effect, suggesting potential therapeutic applications in inflammatory diseases .

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